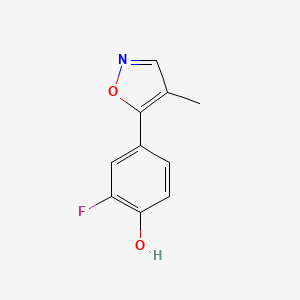

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-fluoro-4-(4-methyl-1,2-oxazol-5-yl)phenol |

InChI |

InChI=1S/C10H8FNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3 |

InChI Key |

JMNAQUFBOJFONT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1)C2=CC(=C(C=C2)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 4 4 Methylisoxazol 5 Yl Phenol

Strategies for the Construction of the 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol Core Structure

The synthesis of isoxazole-containing compounds, a critical class of five-membered heterocycles, often relies on versatile and well-established chemical strategies. nih.gov The construction of the this compound core structure primarily involves the formation of the 4-methylisoxazole (B1601460) ring and its subsequent linkage to the 2-fluorophenol (B130384) moiety. A predominant and highly effective method for forming the isoxazole (B147169) ring is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves the combination of a nitrile oxide with an alkyne or alkene.

For the target molecule, one plausible strategy is the reaction between a 2-fluoro-4-substituted-benzonitrile oxide and 2-butyne. The nitrile oxide can be generated in situ from the corresponding oxime. Another key strategy involves the condensation of a β-diketone with hydroxylamine (B1172632). In this approach, a precursor containing the 2-fluoro-4-hydroxyphenyl group attached to a 1,3-dicarbonyl system would be reacted with hydroxylamine to cyclize and form the isoxazole ring.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate precursor compounds is critical for the successful synthesis of this compound. The synthesis can be approached by considering the two main components of the molecule: the 2-fluorophenol unit and the 4-methylisoxazole unit.

Precursors for the 2-Fluorophenol Moiety:

2-Fluoro-4-bromophenol or 2-Fluoro-4-iodophenol: These halogenated phenols are ideal starting materials for cross-coupling reactions like Suzuki or Stille coupling.

4-Fluoro-2-methylphenol: This compound can serve as a building block, although it would require modification to introduce the hydroxyl group at the correct position relative to the fluorine. ossila.com

3-Fluoro-4-aminophenol: This precursor can be used to construct the target molecule through a series of reactions, potentially involving diazotization followed by substitution to introduce the isoxazole moiety. google.com

2-Fluorophenol: While a basic starting material, it would require regioselective functionalization at the 4-position, which can be a multi-step and challenging process.

Precursors for the 4-Methylisoxazole Moiety:

Hydroxylamine: A fundamental reagent for constructing the isoxazole ring from β-dicarbonyl compounds. biolmolchem.com

Pentane-2,4-dione (Acetylacetone): This is a common precursor for the 1,3-dicarbonyl component needed for condensation with hydroxylamine, although for the target molecule, a custom diketone attached to the phenyl ring would be required.

2-Butyne: This alkyne can be used in a [3+2] cycloaddition reaction with a nitrile oxide to form the 4-methylisoxazole ring.

4-Methyl-5-bromoisoxazole: This pre-formed heterocycle can be used in coupling reactions with a suitable phenyl precursor.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. scielo.br For the synthesis of this compound, several parameters in the key reaction steps, such as the [3+2] cycloaddition or a cross-coupling reaction, would need careful tuning.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For cycloadditions, solvents like acetonitrile (B52724) or dichloromethane (B109758) are often employed. scielo.br

Catalyst: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high efficiency.

Base: The nature and stoichiometry of the base can influence the reaction outcome, particularly in coupling reactions and in the in situ generation of nitrile oxides.

Temperature: Temperature control is essential for managing reaction kinetics and preventing the decomposition of reactants or products.

Reaction Time: Monitoring the reaction progress allows for determining the optimal time to achieve maximum conversion without significant by-product formation. scielo.br

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 82 |

Derivatization and Functionalization of this compound Analogues

The derivatization of the core structure of this compound allows for the exploration of structure-activity relationships and the development of analogues with potentially enhanced biological or material properties. ontosight.ai Functionalization can be targeted at either the phenolic moiety or the isoxazole ring.

Introduction of Additional Substituents on the Phenolic Moiety

The phenolic ring offers several positions for the introduction of new functional groups through electrophilic aromatic substitution. The directing effects of the existing hydroxyl, fluoro, and isoxazolyl groups will influence the regioselectivity of these reactions.

Alkylation and Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. A convenient method for alkylation involves reacting the phenol (B47542) with a suitable alkyl halide, such as propargyl bromide, in the presence of a base like K₂CO₃ in a solvent like acetone. researchgate.net

Nitration: The introduction of a nitro group onto the phenol ring can be achieved using standard nitrating agents. The resulting nitrophenol can then be reduced to an aminophenol, which serves as a versatile intermediate for further functionalization. google.comnih.gov

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring using appropriate halogenating agents, which can further modify the electronic properties of the molecule.

Modifications of the Isoxazole Ring System in this compound Derivatives

Modifying the isoxazole ring typically involves altering the precursors used in its synthesis. ontosight.ai

Varying Substituents: By choosing different alkynes in the [3+2] cycloaddition reaction, the methyl group at the 4-position can be replaced with other alkyl or aryl groups. Similarly, using different nitrile oxides allows for modification at the 3-position of the isoxazole ring.

Functionalization of the Methyl Group: The methyl group at the 4-position of the isoxazole ring can potentially be a site for further chemical modification, such as halogenation followed by nucleophilic substitution, to introduce a variety of functional groups.

Late-Stage Deoxofluorination: For analogues containing hydroxymethyl or formyl groups on the isoxazole ring, late-stage deoxofluorination can be employed to introduce fluoromethyl or difluoromethyl groups, respectively. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Regioselectivity is a critical consideration in the synthesis of substituted isoxazoles, particularly in [3+2] cycloaddition reactions. nih.gov The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers. The outcome is governed by both steric and electronic factors of the reacting components. nih.gov For the synthesis of 5-substituted isoxazoles, the transition state leading to this isomer must be more favorable than the one leading to the 4-substituted isomer. nih.gov Quantum chemical calculations can be employed to predict and understand the observed regioselectivity. nih.gov

Stereoselectivity is generally not a factor in the synthesis of the parent compound, this compound, as it is an achiral molecule. However, if chiral centers are introduced during the derivatization of its analogues, controlling the stereochemistry would become a significant synthetic challenge. This would require the use of chiral catalysts, auxiliaries, or stereoselective reagents to obtain the desired stereoisomer.

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 4 4 Methylisoxazol 5 Yl Phenol

Vibrational Spectroscopy Applications in Elucidating the Structure of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific bond types and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.

Expected Characteristic FT-IR Absorption Bands:

O-H Stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group on the isoxazole (B147169) ring would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ range would correspond to the carbon-carbon double bond stretching within the phenol (B47542) ring.

C=N Stretch (Isoxazole): The stretching vibration of the carbon-nitrogen double bond in the isoxazole ring would typically be found in the 1620-1680 cm⁻¹ region.

C-O Stretch (Phenol and Isoxazole): The C-O stretching of the phenol group would likely appear around 1200-1260 cm⁻¹. The C-O bond within the isoxazole ring would also contribute to signals in the fingerprint region (below 1500 cm⁻¹).

C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1000-1400 cm⁻¹ region. Its exact position would be influenced by the aromatic system.

A data table for FT-IR analysis would typically look like this, though specific values are not available:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| Data not available | Data not available | O-H stretch (phenol) |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (methyl) |

| Data not available | Data not available | C=N stretch (isoxazole) |

| Data not available | Data not available | C=C stretch (aromatic) |

| Data not available | Data not available | C-F stretch |

| Data not available | Data not available | C-O stretch (phenol) |

Raman Spectroscopy Analysis of this compound

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While FT-IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic and isoxazole rings. Symmetrical C=C stretching bands in the phenyl ring, which might be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

NMR spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Different types of NMR, such as ¹H, ¹³C, and ¹⁹F, provide complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

Phenolic Proton (-OH): A singlet, often broad, whose chemical shift is highly dependent on the solvent and concentration.

Aromatic Protons: The three protons on the fluoro-phenol ring would appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns would be complex due to coupling with each other and with the fluorine atom.

Isoxazole Proton: The single proton on the isoxazole ring would likely appear as a singlet in the aromatic region.

Methyl Protons (-CH₃): The three protons of the methyl group on the isoxazole ring would appear as a singlet, typically in the upfield region (around 2.0-2.5 ppm).

A representative data table for ¹H NMR would be structured as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | 1H | Phenol -OH |

| Data not available | Data not available | 3H | Aromatic -H |

| Data not available | Data not available | 1H | Isoxazole -H |

| Data not available | Data not available | 3H | Methyl -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy detects the carbon atoms in a molecule. It provides information on the number of non-equivalent carbons and their chemical environment (e.g., whether they are part of an alkane, alkene, aromatic ring, or carbonyl group).

Expected ¹³C NMR Signals: The molecule contains 10 carbon atoms, and due to molecular asymmetry, 10 distinct signals would be expected in the ¹³C NMR spectrum.

Aromatic and Isoxazole Carbons: Signals for the six carbons of the phenol ring and the three carbons of the isoxazole ring would appear in the downfield region (approximately 110-170 ppm). The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF).

Methyl Carbon: The carbon of the methyl group would appear at a much higher field (upfield), typically in the 10-20 ppm range.

The data would be presented in a table like this:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic and Isoxazole Carbons (9 signals) |

| Data not available | Methyl Carbon (1 signal) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Tracking this compound and its Analogues

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single signal for the one fluorine atom. The chemical shift and coupling to nearby protons would confirm its position on the aromatic ring. This technique is particularly valuable for studying fluorinated molecules in complex mixtures or in biological systems due to the lack of background signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

In the case of this compound, the UV-Vis absorption spectrum is primarily determined by the electronic structure of its constituent aromatic and heteroaromatic systems: the substituted phenol ring and the 4-methylisoxazole (B1601460) ring. These moieties contain π-electrons and non-bonding (n) electrons that can undergo transitions to higher energy anti-bonding orbitals (π*).

The principal electronic transitions observed in aromatic and heterocyclic compounds are π → π* and n → π* transitions. libretexts.orgshu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in aromatic compounds. For the phenol component, these transitions are analogous to those seen in benzene, but are shifted to longer wavelengths (a bathochromic or red shift) due to the presence of the hydroxyl (-OH) and fluoro (-F) substituents. semanticscholar.orgdocbrown.info The isoxazole ring also contributes significantly to π → π* absorptions. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms of the hydroxyl and isoxazole groups, to an anti-bonding π* orbital. These transitions are generally of lower energy than π → π* transitions and result in absorption bands at longer wavelengths. However, they are often much weaker (lower molar absorptivity) and can sometimes be obscured by the more intense π → π* bands. youtube.com

Detailed Research Findings

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the UV-Vis spectra of organic molecules. nih.govnih.gov Such studies on substituted phenols and isoxazole derivatives indicate that the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.netnih.gov For instance, electron-donating groups like the hydroxyl group typically cause a red shift in the primary absorption bands of the phenol ring. researchgate.netnih.gov The fluorine atom, being an electron-withdrawing group by induction but an electron-donating group by resonance, has a more complex influence on the electronic transitions.

The solvent environment can also significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. wikipedia.org Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. For phenolic compounds, hydrogen-bonding interactions with the solvent are particularly important and can influence the positions of both π → π* and n → π* transitions. nih.govijcce.ac.ir

The following table provides representative UV-Vis absorption data for the core chromophoric systems found in this compound, based on general literature values for these classes of compounds. It is important to note that this data is for illustrative purposes to understand the contributions of the individual moieties and does not represent experimental data for the target compound itself.

| Compound/Moiety | Typical λmax (nm) | Associated Transition | Typical Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|---|

| Phenol | ~270-280 | π → π | ~1,500 - 2,500 |

| Substituted Isoxazole | ~240-260 | π → π | ~5,000 - 15,000 |

In the combined structure of this compound, one would anticipate a complex spectrum with multiple absorption bands. The conjugation of the two ring systems would likely result in a main absorption band at a wavelength longer than that of either individual component, reflecting a smaller HOMO-LUMO gap for the extended π-system. libretexts.org

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 4 Methylisoxazol 5 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. karazin.ua Its balance of accuracy and computational efficiency makes it ideal for analyzing medium to large-sized molecules. semanticscholar.org DFT methods calculate the electronic energy of a molecule based on its electron density, providing a wide range of chemical and physical properties. karazin.ua The electronic structure, force field, and energy of atomistic systems can be calculated using DFT. semanticscholar.org Methodologies like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly employed to achieve reliable results for geometry, vibrational frequencies, and electronic properties of phenolic and heterocyclic compounds. karazin.uaajchem-a.com

While specific DFT studies dedicated to this compound are not extensively available in the reviewed literature, the following sections describe the application of these theoretical methods, illustrated with findings from structurally analogous compounds.

The first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy on the potential energy surface, known as the equilibrium structure. ajchem-a.com This optimized geometry represents the most stable conformation of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. semanticscholar.orgajchem-a.com For substituted phenols, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been shown to accurately predict molecular geometries. karazin.ua

For an analogous compound, 2,6-dichloro-4-fluoro phenol (B47542), the molecular geometry was optimized at the B3LYP/6-311+G(d,p) level. semanticscholar.org The resulting bond lengths and angles provide a template for what would be expected for this compound. Key parameters such as the C-O, O-H, C-F, and ring C-C bond lengths, as well as the bond angles defining the planarity and orientation of the substituent groups, would be determined. For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, C-F bond lengths were found to be in the normal range, around 1.352 Å. ajchem-a.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Calculated via DFT/B3LYP/6-311+G(d,p) (Note: This data is for an analogous compound and serves as an example.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 118.5 |

| C1-O7 | 1.360 | C1-C2-C3 | 121.2 |

| O7-H8 | 0.962 | C1-O7-H8 | 109.1 |

| C4-F9 | 1.350 | C3-C4-F9 | 119.5 |

| C2-Cl10 | 1.740 | C1-C2-Cl10 | 119.8 |

Data derived from studies on similar substituted phenols. karazin.uasemanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution and reactivity of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its electron-rich and electron-deficient regions. wolfram.com These regions are critical for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. ajchem-a.comresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the phenolic hydroxyl group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring, identifying these as the primary sites for electrophilic interactions. ajchem-a.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic protons would also show positive potential. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov In a computational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which indicates good kinetic stability. ajchem-a.com For this compound, the HOMO would likely be localized on the electron-rich phenol ring, while the LUMO may be distributed across the isoxazole and phenyl moieties.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: This data is for an analogous compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and serves as an example.)

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Chemical Hardness (η) | 2.2407 |

| Electronegativity (χ) | 4.3335 |

| Electrophilicity Index (ω) | 4.1976 |

Data derived from S. L. Dhonnar et al. (2021) for a similar heterocyclic compound. ajchem-a.com

For this compound, a population analysis would quantify the electron-withdrawing and donating effects of the substituents. The highly electronegative fluorine and oxygen atoms are expected to carry significant negative charges. In studies of 2,6-dichloro-4-fluoro phenol, the fluorine atom consistently shows a negative Mulliken charge, while the carbon atom bonded to it shows a positive charge, reflecting the strong inductive effect. semanticscholar.orgresearchgate.net Similarly, the oxygen atom of the hydroxyl group would be negative, and the attached hydrogen would be positive.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Calculated via DFT/B3LYP/6-311+G(d,p) (Note: This data is for an analogous compound and serves as an example.)

| Atom | Charge (a.u.) |

| C1 | 0.4491 |

| C2 | -0.1973 |

| C3 | 0.0465 |

| C4 | 0.0526 |

| O7 | -0.6627 |

| H8 | 0.4578 |

| F9 | -0.2229 |

| Cl10 | -0.0518 |

Data derived from studies on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgresearchgate.net

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done at the same level of theory as the geometry optimization. The results provide the frequencies of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions. ajchem-a.com Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed spectral bands to specific molecular motions. ajchem-a.com

For this compound, key vibrational modes would include the O-H stretching of the phenol group (typically around 3500-3700 cm⁻¹ in the gas phase), C-F stretching, C-O stretching, and various aromatic C-H and C=C stretching and bending modes. The vibrations of the isoxazole ring would also produce characteristic bands. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. ajchem-a.com

To investigate the electronic transitions of a molecule, such as those observed in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. semanticscholar.org TD-DFT can accurately predict the electronic absorption spectra by calculating the energies of excited states. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. semanticscholar.org

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The calculations would likely reveal intense π → π* transitions associated with the conjugated system formed by the phenol and isoxazole rings. For example, a TD-DFT study on a thiazolidin-4-one derivative predicted electronic transitions at 388 nm and 495 nm, which were in good agreement with the experimental UV-Visible spectrum. semanticscholar.org Such an analysis for the target compound would provide a detailed understanding of its photophysical properties.

Quantum Chemical Descriptors and Reactivity Analysis of this compound

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors, providing a framework to understand how a molecule will interact with other chemical species.

Fukui functions are essential tools in computational chemistry for identifying the most reactive sites within a molecule. scholarsresearchlibrary.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.

Nucleophilic Attack (f+) : The Fukui function for nucleophilic attack identifies regions of the molecule that are most likely to accept an electron.

Electrophilic Attack (f-) : The Fukui function for electrophilic attack highlights areas that are most likely to donate an electron.

Radical Attack (f0) : The Fukui function for radical attack indicates sites that are equally likely to donate or accept an electron.

For a molecule like this compound, one could anticipate that the oxygen and nitrogen atoms of the isoxazole ring, as well as the phenolic oxygen, would be key sites for electrophilic attack, while certain carbon atoms on the aromatic rings might be more susceptible to nucleophilic attack. A hypothetical distribution of Fukui functions, based on general principles, is presented in the table below to illustrate this concept.

| Atomic Site | Hypothetical f+ (Nucleophilic Attack) | Hypothetical f- (Electrophilic Attack) | Hypothetical f0 (Radical Attack) |

|---|---|---|---|

| Phenolic Oxygen | 0.08 | 0.15 | 0.115 |

| Isoxazole Nitrogen | 0.05 | 0.12 | 0.085 |

| Isoxazole Oxygen | 0.06 | 0.14 | 0.10 |

| Aromatic Carbon (ortho to OH) | 0.10 | 0.04 | 0.07 |

| Aromatic Carbon (para to OH) | 0.12 | 0.03 | 0.075 |

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a broader understanding of a molecule's stability and reactivity. These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons.

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates high stability |

| Chemical Hardness (η) | 2.65 | Resistant to change in electron configuration |

| Chemical Softness (S) | 0.38 | Moderately polarizable |

| Electrophilicity Index (ω) | 2.85 | Good electron acceptor |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which signifies intramolecular charge transfer and contributes to the molecule's stability.

For this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. These interactions stabilize the molecule and influence its geometry and reactivity. For instance, studies on fluorophenol derivatives have utilized NBO analysis to understand intramolecular bonding. A hypothetical table of significant NBO interactions is provided below.

| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (Phenol) | σ(C-C) (Aromatic Ring) | 5.2 |

| LP(1) N (Isoxazole) | σ(C-C) (Isoxazole Ring) | 4.8 |

| LP(1) O (Isoxazole) | σ(N-C) (Isoxazole Ring) | 3.5 |

| π(C=C) (Aromatic Ring) | π(C=C) (Aromatic Ring) | 20.1 |

Investigations of Tautomeric Equilibria and Conformational Landscapes of this compound

Molecules are not static entities; they exist as an ensemble of different conformations and, in some cases, tautomers. Computational chemistry is instrumental in exploring these dynamic aspects.

Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, potential tautomerism could involve the phenolic proton migrating to the isoxazole ring. Theoretical calculations can determine the relative energies of these tautomers, indicating which form is more stable and therefore more populated at equilibrium.

Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms that arise from rotation around single bonds. fiveable.me For the target compound, rotation around the single bond connecting the phenol and isoxazole rings would lead to different conformers. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them. Studies on substituted phenols have shown that the orientation of substituents can significantly impact the molecule's properties. rsc.orgacs.org

Nonlinear Optical Properties (NLO) of this compound and its Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. ias.ac.in Computational chemistry plays a vital role in the rational design of molecules with significant NLO properties.

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. Molecules with large β values are sought after for applications such as frequency doubling of light. Computational studies on isoxazole derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. worldscientific.com In this compound, the phenol group can act as an electron donor and the isoxazole ring as an acceptor, potentially giving rise to a significant NLO response.

A hypothetical table of calculated NLO properties is shown below, illustrating the type of data obtained from such studies.

| Property | Hypothetical Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Linear Polarizability (α) (esu) | 15 x 10-24 |

| First-Order Hyperpolarizability (β) (esu) | 25 x 10-30 |

Computational and Theoretical Investigations of this compound Reveal No Specific Research on Structure-NLO Property Relationships

Following a comprehensive search for scholarly articles and research data, no specific computational chemistry or theoretical investigations focused on the structure-nonlinear optical (NLO) property relationships of the chemical compound this compound have been identified.

The inquiry into the electronic and optical properties of this particular molecule did not yield any dedicated studies, and consequently, no data tables or detailed research findings concerning its NLO characteristics are available in the current body of scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed to explore the NLO properties of various organic molecules, including those with heterocyclic rings and fluorine substituents, it appears that this compound has not been the subject of such specific analyses.

Therefore, a detailed discussion under the section "Structure-NLO Property Relationships" cannot be provided at this time due to the absence of relevant research.

Molecular Interactions and Recognition Mechanisms of 2 Fluoro 4 4 Methylisoxazol 5 Yl Phenol

Computational Docking Studies for Intermolecular Association with Macromolecular Systems

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, or ligand, might bind to the active site of a macromolecular target, such as a protein or nucleic acid. The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their energetic favorability.

Despite the utility of this technique, a thorough search of scientific literature did not yield any published computational docking studies specifically performed on 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol. Consequently, there is no data available regarding its intermolecular association with specific macromolecular systems.

Pharmacophore Modeling Based on this compound Scaffolds

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. A model can be generated based on the structure of a ligand-protein complex or from a series of active compounds. This model then serves as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity.

While the isoxazole (B147169) ring is recognized as a significant pharmacophore in many drug discovery projects, no studies have been published that specifically develop or utilize a pharmacophore model based on the this compound scaffold. chemenu.com

Non-Covalent Interactions within this compound Containing Systems

Non-covalent interactions are critical forces that govern molecular recognition, protein folding, and the binding of ligands to their receptors. These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are weaker than covalent bonds but collectively contribute significantly to the stability of molecular complexes. Analysis of these interactions provides deep insight into the structural chemistry of a system.

There is currently no available research that analyzes the specific non-covalent interactions within systems containing this compound, either in a crystalline state or in complex with other molecules.

Interactive Data Table: Potential Non-Covalent Interactions (Hypothetical) This table is a hypothetical representation of potential interactions and is not based on published data.

| Interaction Type | Potential Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bond | Phenolic -OH, Isoxazole N/O | Directional interaction, key for specificity |

| Halogen Bond | Fluorine atom | Can interact with nucleophilic atoms |

| π-π Stacking | Phenol (B47542) ring, Isoxazole ring | Stabilization through aromatic system overlap |

| Hydrophobic Interaction | Methyl group, Aromatic rings | Contributes to binding in nonpolar pockets |

Advanced Applications of 2 Fluoro 4 4 Methylisoxazol 5 Yl Phenol in Chemical Sciences

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol as a Chemical Building Block for Complex Molecules

No specific examples or detailed research findings on the use of this compound as a starting material or intermediate for the synthesis of more complex molecules were identified.

Role of this compound in the Development of Advanced Materials

There is no available information detailing the incorporation of this compound into polymers or other advanced materials.

Utilization of this compound Scaffolds in Combinatorial Chemistry and Solid-Phase Synthesis

No literature was found that describes the use of this compound as a scaffold in the generation of chemical libraries through combinatorial or solid-phase synthesis.

Q & A

Basic: What are the standard synthetic routes for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between fluorophenol derivatives and isoxazole precursors. For example, nucleophilic aromatic substitution can be employed using 4-methylisoxazole-5-boronic acid under Suzuki-Miyaura conditions . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Temperature : 80–100°C in a mixed solvent system (e.g., THF/H₂O).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

Optimization may involve adjusting stoichiometry of boron reagents, reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to minimize side products.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution (δ ≈ -110 to -120 ppm). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 222.08 (calculated for C₁₀H₈FNO₂).

- IR Spectroscopy : Stretching vibrations for phenolic -OH (~3200 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) confirm functional groups.

- X-ray Diffraction : Single-crystal analysis (e.g., SHELXL refinement) validates bond lengths/angles (e.g., C-F: ~1.35 Å) .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational exchange .

DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric/electronic influences .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) using CrystalExplorer to explain packing anomalies .

Advanced: What challenges arise in determining the crystal structure of this compound, and how are they mitigated?

Methodological Answer:

Challenges include poor crystal quality and twinning. Strategies include:

- Crystallization Optimization : Use slow evaporation in EtOH/CHCl₃ (3:1) at 4°C to grow single crystals.

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction.

- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Twin refinement (BASF parameter) may resolve twinning .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., isoxazole methyl → trifluoromethyl) via regioselective alkylation .

- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Radiolabeling : Introduce ¹¹C via O-methylation (e.g., [¹¹C]CH₃OTf) for PET imaging of receptor binding .

- Computational Docking : Use AutoDock Vina to predict binding modes against mGluR2 or similar targets .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS with OPLS-AA force fields.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and BBB permeability (logBB ≈ 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.